Positional Selectivity: IMP Deaminase Inhibition Profile Contrasted with 5-Bromo-7-methylisatin
The regioisomer 5-bromo-7-methylisatin is a documented and potent inhibitor of inosine monophosphate (IMP) deaminase (IMPDE4), with a reported IC50 of 0.5 μM against the wild-type enzyme . This contrasts with the target compound, 6-bromo-7-methyl-1H-indole-2,3-dione, for which no IMP deaminase inhibitory activity has been reported. This stark difference in activity against a specific therapeutic target underscores that the position of the bromine atom on the isatin core is a critical determinant of biological function.
| Evidence Dimension | Enzymatic Inhibition (IC50) against IMP deaminase (wild-type) |
|---|---|
| Target Compound Data | No reported activity |
| Comparator Or Baseline | 5-Bromo-7-methylisatin: 0.5 μM |
| Quantified Difference | Inactive vs. 0.5 μM |
| Conditions | In vitro enzyme assay |
Why This Matters
For researchers focused on antiviral or immunosuppressive pathways, the correct selection of the 5-bromo isomer is crucial for target engagement, while the 6-bromo variant serves as an essential inactive control or a scaffold for alternative target development.
